molecular formula C11H13N3 B3073163 2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)acetonitrile CAS No. 1017387-70-0

2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)acetonitrile

Cat. No.: B3073163
CAS No.: 1017387-70-0
M. Wt: 187.24 g/mol
InChI Key: UZGUUPTXLSESMD-UHFFFAOYSA-N
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Description

2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)acetonitrile is an organic compound that features both pyridine and pyrrolidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)acetonitrile typically involves the reaction of pyridine derivatives with pyrrolidine and acetonitrile under specific conditions. Common synthetic routes may include:

    Nucleophilic substitution reactions: where a pyridine derivative reacts with a pyrrolidine derivative in the presence of a base.

    Cyclization reactions: involving the formation of the pyrrolidine ring from appropriate precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include:

    Continuous flow reactors: for efficient and scalable synthesis.

    Catalytic processes: to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)acetonitrile can undergo various chemical reactions, including:

    Oxidation: where the compound is oxidized to form corresponding oxides.

    Reduction: leading to the formation of reduced derivatives.

    Substitution: where functional groups on the pyridine or pyrrolidine rings are substituted with other groups.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: including halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: as a building block for more complex molecules.

    Biology: for studying interactions with biological targets.

    potential use as a pharmaceutical intermediate or active compound.

    Industry: in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)acetonitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to active sites: of enzymes, inhibiting or activating their function.

    Interacting with receptors: to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)ethanol
  • 2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)propanoic acid

Uniqueness

2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)acetonitrile is unique due to its specific combination of pyridine and pyrrolidine rings, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-pyridin-3-yl-2-pyrrolidin-1-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-8-11(14-6-1-2-7-14)10-4-3-5-13-9-10/h3-5,9,11H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGUUPTXLSESMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C#N)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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